1-Pentène-3-one, 4-méthyl-

Vue d'ensemble

Description

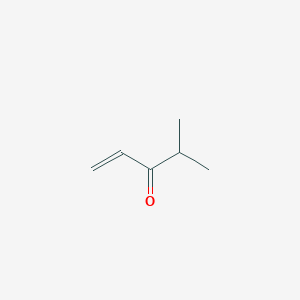

4-methylpent-1-en-3-one is an organic compound with the molecular formula C6H10O. . This compound is characterized by its unique structure, which includes a ketone functional group and a double bond, making it a versatile intermediate in organic synthesis.

Applications De Recherche Scientifique

4-methylpent-1-en-3-one has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: This compound can be used in studies related to metabolic pathways and enzyme interactions.

Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.

Industry: It is utilized in the production of fragrances, flavors, and other industrial chemicals.

Mécanisme D'action

Target of Action

1-Penten-3-one, 4-methyl- is a type of organic compound, primarily used as a food flavoring agent . .

Biochemical Pathways

1-Penten-3-one, 4-methyl- is involved in the synthesis of C5-aldehydes such as 1-penten-3-ol (pentenol) and 1-penten-3-one (pentenone) from 13-HPOT . These C5 volatiles are suggested to be highly correlated with consumer preference of fresh fruits .

Result of Action

The primary known result of the action of 1-Penten-3-one, 4-methyl- is its contribution to the flavor profile of various foods. It is used as a flavoring agent in foods such as onions, garlic, mustard, and citrus .

Méthodes De Préparation

4-methylpent-1-en-3-one can be synthesized through various methods. One common synthetic route involves the reaction of isopropylmagnesium bromide with acrolein, followed by acidification to yield the desired product . Industrial production methods may involve the use of catalytic processes to optimize yield and purity.

Analyse Des Réactions Chimiques

4-methylpent-1-en-3-one undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Comparaison Avec Des Composés Similaires

4-methylpent-1-en-3-one can be compared with other similar compounds such as:

1-Penten-3-one: Lacks the methyl group, resulting in different reactivity and properties.

4-Methyl-1-pentene: Similar structure but lacks the ketone group, leading to different chemical behavior.

3-Methyl-1-penten-4-yn-3-ol: Contains an additional hydroxyl group and triple bond, making it more reactive in certain conditions.

These comparisons highlight the unique properties of 4-methylpent-1-en-3-one, particularly its combination of a ketone group and a double bond, which contribute to its versatility in chemical reactions and applications.

Activité Biologique

4-Methylpent-1-en-3-one, also known as mesityl oxide, is a compound with significant biological activity that has been the subject of various studies. This article aims to provide a comprehensive overview of its biological properties, including toxicity, mutagenicity, and potential therapeutic applications.

- Chemical Formula : CHO

- Molecular Weight : 98.143 g/mol

- Appearance : Colorless to light yellow liquid

Acute Toxicity Studies

4-Methylpent-1-en-3-one exhibits notable acute toxicity in various animal models. The following table summarizes key findings from toxicity studies:

The studies indicate that exposure to high concentrations can lead to severe respiratory distress and death due to its narcotic effects on the circulatory and respiratory systems.

Mutagenicity and Genotoxicity

Research indicates that 4-methylpent-1-en-3-one is not mutagenic when tested without metabolic activation using Salmonella typhimurium strain TA100. This suggests a low risk of genetic damage under certain conditions, although further studies are warranted to fully understand its genotoxic potential in vivo .

Recent studies have highlighted the compound's interaction with cellular signaling pathways:

- NF-kappa-B Inhibition : 4-methylpent-1-en-3-one decreases NF-kappa-B DNA-binding activity, inhibiting transcription from the IL6 promoter. This action may have implications for inflammatory responses and cancer biology .

- Estrogen Signaling : The compound mediates membrane-initiated estrogen signaling through various kinase cascades, suggesting potential roles in endocrine modulation .

Potential Therapeutic Applications

Given its biological activity, there is ongoing research into the potential therapeutic applications of 4-methylpent-1-en-3-one:

- Anti-inflammatory Properties : By inhibiting NF-kappa-B activity, it may serve as a candidate for developing anti-inflammatory drugs.

- Antimicrobial Activity : Preliminary findings suggest that compounds related to mesityl oxide may possess antimicrobial properties, warranting further investigation into their efficacy against specific pathogens.

Propriétés

IUPAC Name |

4-methylpent-1-en-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O/c1-4-6(7)5(2)3/h4-5H,1H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNOYUTZWILESAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10166944 | |

| Record name | 1-Penten-3-one, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10166944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1606-47-9 | |

| Record name | 1-Penten-3-one, 4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001606479 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Penten-3-one, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10166944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.